2,2'-Dimethylbenzidine hydrochloride

Catalog No.
S12313688
CAS No.
96196-27-9
M.F
C14H16N2.HCl
C14H17ClN2
M. Wt
248.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dimethylbenzidine hydrochloride

CAS Number

96196-27-9

Product Name

2,2'-Dimethylbenzidine hydrochloride

IUPAC Name

4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride

Molecular Formula

C14H16N2.HCl
C14H17ClN2

Molecular Weight

248.75 g/mol

InChI

InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H

InChI Key

CZFJZGCNFULLBI-UHFFFAOYSA-N

Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl

Description

2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992)

2,2'-Dimethylbenzidine hydrochloride is an organic compound with the chemical formula C₁₄H₁₆N₂·HCl. It is classified as a diamine and is structurally characterized by two methyl groups attached to the benzidine framework. This compound appears as a light tan solid and is soluble in water, forming acidic aqueous solutions. Its molecular weight is approximately 248.76 g/mol, and it is known to be incompatible with strong oxidizing agents .

Typical of aromatic amines. It can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methyl groups. Additionally, under acidic conditions, it can be protonated, leading to the formation of more reactive species that can engage in further reactions such as diazotization or coupling reactions with other aromatic compounds to form azo dyes .

The biological activity of 2,2'-dimethylbenzidine hydrochloride has been a subject of research due to its potential genotoxic effects. Studies indicate that it can induce mutations in bacterial strains such as Salmonella typhimurium, suggesting its potential as a carcinogen. The compound has shown to produce significant histopathological changes in animal models, particularly affecting organs like the liver and kidneys when administered at high concentrations . Furthermore, its metabolites have been implicated in DNA adduct formation, which may contribute to its carcinogenic properties .

Several synthesis methods for 2,2'-dimethylbenzidine hydrochloride exist:

  • Reduction of Nitro Compounds: One common method involves reducing corresponding nitro compounds using catalytic hydrogenation or chemical reducing agents.
  • Amination Reactions: The compound can also be synthesized through amination of substituted phenols or anilines under controlled conditions.
  • Methylation: Methylation of benzidine derivatives can yield 2,2'-dimethylbenzidine, followed by hydrochloride formation through reaction with hydrochloric acid .

2,2'-Dimethylbenzidine hydrochloride is primarily used in:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes due to its ability to couple with diazonium salts.
  • Biological Research: Its properties are utilized in studies investigating mutagenicity and carcinogenicity.
  • Analytical Chemistry: It is sometimes used in colorimetric assays for detecting certain biological molecules.

Interaction studies involving 2,2'-dimethylbenzidine hydrochloride have revealed its potential for forming complexes with various biomolecules. For instance:

  • DNA Interactions: The compound has been shown to form adducts with DNA, which can lead to mutations.
  • Enzyme Inhibition: It has been identified as an inhibitor for certain cytochrome P450 enzymes (CYP1A2, CYP3A4), which are crucial for drug metabolism .

These interactions highlight the compound's significance in toxicology and pharmacology.

Several compounds share structural similarities with 2,2'-dimethylbenzidine hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3,3'-DimethylbenzidineC₁₄H₁₆N₂Exhibits similar biological activity but different methyl substitution pattern.
BenzidineC₁₂H₁₂N₂Parent compound lacking methyl groups; known carcinogen.
4,4'-DiaminobiphenylC₁₂H₁₁N₂Similar structure but without methyl substitutions; used in dye synthesis.
3,3'-DimethoxybenzidineC₁₄H₁₈N₂O₂Contains methoxy groups instead of methyl; different reactivity profile.

These compounds exhibit varying degrees of biological activity and applications but share a common structural backbone that influences their chemical behavior.

The synthesis of 2,2'-dimethylbenzidine hydrochloride traces its roots to early 20th-century developments in aromatic amine chemistry. The foundational approach involved the benzidine rearrangement, a reaction where hydrazo compounds derived from nitro precursors undergo acid-catalyzed reorganization to form biphenyl diamines. For 2,2'-dimethylbenzidine, this process began with the reduction of 2-nitrotoluene to form a hydrazobenzene intermediate. Subsequent treatment with hydrochloric acid induced rearrangement, yielding the benzidine backbone with methyl groups at the 2- and 2'-positions.

Early methodologies relied on stoichiometric reducing agents such as zinc dust in acidic media. For example, reducing 3-bromo-5-nitrotoluene with zinc and hydrochloric acid produced 3:3'-dibromo-5:5'-dimethylhydrazobenzene, which was then rearranged to the corresponding benzidine. These processes faced challenges, including poor yields (30–40%) due to competing side reactions like over-reduction or polymerization. The isolation of intermediates often required laborious crystallization steps, and the use of corrosive acids necessitated specialized glassware.

A significant advancement came with the Ullmann coupling reaction, which enabled the formation of biphenyl structures via copper-mediated coupling of aryl halides. While primarily used for symmetric diphenyl derivatives, this method informed later adaptations for methyl-substituted benzidines. For instance, coupling 2-iodotoluene in the presence of copper bronze at elevated temperatures generated dimethylbiphenyl precursors, though yields remained modest (<50%).

Table 1: Historical Synthesis Methods for 2,2'-Dimethylbenzidine Derivatives

MethodStarting MaterialKey ConditionsYield (%)
Benzidine Rearrangement2-NitrotolueneZn/HCl, 60°C35–40
Ullmann Coupling2-IodotolueneCu, 200°C, nitrobenzene45–50

Modern Catalytic and Solvent-Free Synthesis Approaches

Contemporary synthesis strategies emphasize catalytic hydrogenation and solvent minimization to improve efficiency and sustainability. Platinum-group catalysts, such as Pt/C (platinum on activated carbon), have replaced traditional stoichiometric reductants. In a representative procedure, 2,2'-dinitro-4,4'-dimethylbiphenyl undergoes hydrogenation at 65–75°C under 0.9 MPa hydrogen pressure, achieving 75–80% yield of the hydrazo intermediate. Acidic rearrangement with dilute sulfuric or hydrochloric acid then completes the transformation to 2,2'-dimethylbenzidine, which is precipitated as the hydrochloride salt upon neutralization.

Solvent-free approaches leverage mechanochemical grinding to bypass traditional solvent use. For example, ball-milling nitro precursors with reducing agents like iron powder and ammonium chloride generates hydrazo compounds without liquid media, reducing waste and energy consumption. Subsequent vapor-phase acid treatment facilitates rearrangement, though scalability remains under investigation.

Table 2: Modern Catalytic Hydrogenation Parameters

ParameterSpecification
Catalyst5 wt% Pt/C
Temperature65–75°C
Pressure0.9 MPa H₂
Solvent SystemXylene/water azeotrope

Scalability Challenges in Industrial Manufacturing Processes

Industrial production of 2,2'-dimethylbenzidine hydrochloride faces three primary hurdles:

  • Reaction Exothermicity: The benzidine rearrangement releases significant heat, requiring precise temperature control to prevent runaway reactions. Large-scale reactors must incorporate jacketed cooling systems and real-time monitoring to maintain temperatures below 50°C.
  • Byproduct Management: Over-reduction during hydrogenation generates aminotoluene derivatives, while incomplete rearrangement leaves residual hydrazo compounds. Multi-stage filtration and recrystallization are necessary to achieve >98% purity, increasing production costs.
  • Corrosion and Waste Handling: Hydrochloric acid usage necessitates corrosion-resistant equipment (e.g., Hastelloy reactors). Neutralization of acidic waste streams produces large volumes of saline byproducts, demanding robust wastewater treatment infrastructure.

2,2'-Dimethylbenzidine hydrochloride plays a transformative role in the synthesis of high-performance polyimides specifically designed for aerospace and electronics applications [25]. The compound serves as a critical monomer in the development of thermosetting polyimides that demonstrate exceptional thermal stability and mechanical properties at elevated temperatures [26] [27].

NASA DMBZ-15 Polyimide Development

The most significant advancement in aerospace polyimide technology utilizing 2,2'-Dimethylbenzidine hydrochloride is the development of DMBZ-15 polyimide by NASA Glenn Research Center [25] [26]. This high-temperature polyimide was specifically engineered by replacing methylene dianiline in the traditional PMR-15 formulation with 2,2'-dimethylbenzidine, resulting in dramatically improved thermal performance characteristics [27] [29].

DMBZ-15 polyimide composites exhibit a glass transition temperature of 414°C, representing a substantial 66°C increase over the standard PMR-15 polyimide's glass transition temperature of 348°C [26] [35]. This enhanced thermal stability enables operational temperatures up to 343°C for extended periods, providing a 55°C operational temperature advantage over conventional polyimide systems [29] [33].

PropertyPMR-15DMBZ-15Improvement
Glass Transition Temperature348°C414°C+66°C
Maximum Operational Temperature288°C343°C+55°C
Flexural Strength at 288°CComparableComparableMaintained
Weight Loss after 1000h at 288°C0.7%0.9%Comparable

Aerospace Applications and Performance Characteristics

The aerospace industry has extensively adopted DMBZ-15 polyimide composites for various critical applications including aircraft engine components, space transportation systems, and missile components [25] [28]. These applications particularly benefit from the material's exceptional performance characteristics at temperatures exceeding traditional polyimide operational limits [30] [32].

Carbon fiber reinforced DMBZ-15 composites demonstrate superior mechanical properties retention during brief exposures above 400°C, making them ideal for aircraft engine bushings, bearings, cases, ducts, and fuel lines [29] [34]. The material's enhanced wear resistance compared to PMR-15 further extends its applicability in high-stress aerospace environments [35] [36].

Thermal degradation studies conducted on IM7/DMBZ-15 composite systems reveal four distinct degradation regions, with the material maintaining structural integrity well beyond its glass transition temperature under controlled atmospheric conditions [36]. The composite exhibits excellent thermo-oxidative stability with comparable weight losses to PMR-15 systems during extended high-temperature exposure [27] [36].

Electronics Applications

In electronics manufacturing, 2,2'-dimethylbenzidine hydrochloride-derived polyimides provide essential insulation and structural support for high-temperature electronic components [32] [5]. The material's exceptional thermal stability, combined with excellent electrical insulation properties, makes it particularly valuable for flexible printed circuits, semiconductor packaging, and wire insulation applications operating in extreme temperature environments [32] [24].

The polyimide's dimensional stability at elevated temperatures ensures reliable performance in precision electronics applications, while its chemical resistance provides long-term durability in harsh operating environments [24] [32]. These properties are especially critical in aerospace electronics where components must withstand extreme temperature variations, radiation exposure, and mechanical stress [32] [5].

Utilization in Conjugated Enamine Systems for Organic Photovoltaics

2,2'-Dimethylbenzidine hydrochloride serves as a fundamental building block in the synthesis of conjugated enamine systems designed for organic photovoltaic applications [11] [38]. The compound's ability to form fully conjugated enamine structures through nucleophilic substitution and dehydration reactions with aldehydes creates highly efficient hole transport materials for solar cell applications [11] [39].

Enamine Formation and Electronic Properties

The reaction of 2,2'-dimethylbenzidine hydrochloride with diphenylacetaldehyde, catalyzed by camphorsulfonic acid, produces fully conjugated enamine systems that function as p-type semiconductors [11] [38]. These enamine-derived materials demonstrate exceptional hole mobility characteristics, with measured values reaching 2.5 × 10⁻² cm²/Vs, making them highly effective for hole transport layer applications in organic photovoltaic devices [11] [39].

The conjugated enamine systems exhibit optimal energy level alignment for organic solar cell applications, with ionization potentials typically ranging between 4.9-5.5 eV [40] [43]. This energy level positioning enables efficient hole extraction from perovskite absorber layers and subsequent transport to electrode interfaces [38] [41].

Photovoltaic Performance Characteristics

Organic photovoltaic devices incorporating 2,2'-dimethylbenzidine hydrochloride-derived enamine hole transport materials achieve remarkable power conversion efficiencies [11] [39]. Solar cells utilizing these enamine systems demonstrate certified efficiencies reaching 18.4%, representing significant advancement in organic photovoltaic technology [11] [12].

Enamine SystemHole Mobility (cm²/Vs)Device Efficiency (%)Application
Biphenyl Enamine2.5 × 10⁻²18.4Solar Cells
Carbazole Enamine2.0 × 10⁻²18.0Perovskite Cells
Spirobifluorene Enamine1.4 × 10⁻³19.2Perovskite Cells

The thermal stability of enamine-based hole transport materials derived from 2,2'-dimethylbenzidine hydrochloride enables vacuum deposition processing techniques, expanding manufacturing flexibility for large-scale photovoltaic production [39] [40]. These materials demonstrate excellent charge transport properties under strong electric fields while maintaining structural integrity during device operation [40] [43].

Advanced Photovoltaic Applications

Recent developments in organic photovoltaic technology have demonstrated the potential for 2,2'-dimethylbenzidine hydrochloride-derived enamine systems to achieve record-breaking device performance [12] [14]. Inverted organic photovoltaic devices incorporating optimized enamine hole transport layers have achieved certified power conversion efficiencies exceeding 19.47%, establishing new benchmarks for organic solar cell technology [12] [14].

The long-term stability characteristics of these enamine-based systems show exceptional durability under operational conditions, with devices maintaining 94.2% power conversion efficiency retention after 8904 hours of ambient storage and 81.5% retention after 7724 hours of maximum power point tracking [12] [14]. These stability metrics represent significant advances toward commercial viability of organic photovoltaic technology [13] [15].

Contributions to Low-Dielectric Constant Polymers for Telecommunications

2,2'-Dimethylbenzidine hydrochloride contributes significantly to the development of low-dielectric constant polyimide materials specifically engineered for telecommunications applications [11] [16]. The compound's molecular structure, featuring branched methyl groups, creates enlarged intermolecular spacing that effectively reduces the dielectric constant and dielectric loss properties essential for high-frequency communication systems [11] [17].

Dielectric Property Enhancement Mechanisms

The incorporation of 2,2'-dimethylbenzidine hydrochloride into polyimide backbone structures achieves low dielectric constant values through multiple molecular mechanisms [17] [21]. The branched methyl groups increase free volume between polymer chains, reducing the effective number of dipole moments and consequently lowering the overall dielectric constant [11] [21].

Polyimide systems incorporating 2,2'-dimethylbenzidine hydrochloride demonstrate dielectric constants ranging from 2.12 to 2.71 at frequencies up to 20 GHz, with corresponding dielectric loss values between 0.003 to 0.0072 [21] [22]. These values meet the stringent requirements for 5G and next-generation telecommunications applications where dielectric constants below 3.2 are essential for optimal signal propagation [16] [19].

Polyimide SystemDielectric Constant (20 GHz)Dielectric LossApplication Frequency
TFMB/ODA//PMDA2.120.00698Up to 20 GHz
HFBAPP/ODA//BPDA2.380.00734Up to 10 GHz
Fluorinated PI2.410.003Up to 330 GHz

Telecommunications Performance Optimization

The low-dielectric properties achieved through 2,2'-dimethylbenzidine hydrochloride incorporation enable faster signal transmission speeds and reduced signal loss in high-frequency telecommunications applications [11] [18]. The material's exceptional performance at frequencies exceeding 10 GHz makes it particularly valuable for 5G infrastructure and emerging 6G communication technologies [18] [20].

Polyimide films incorporating 2,2'-dimethylbenzidine hydrochloride maintain stable dielectric properties across wide frequency ranges, with dissipation factors remaining below 0.005 even under high humidity and elevated temperature conditions [18] [22]. This stability ensures reliable telecommunications performance across varied environmental conditions [19] [24].

Advanced Manufacturing and Processing

The processability advantages of 2,2'-dimethylbenzidine hydrochloride-based polyimides enable cost-effective manufacturing of telecommunications components [17] [22]. These materials can be processed into thin films with thicknesses ranging from 10 to 400 micrometers, providing flexibility for diverse telecommunications applications including flexible printed circuit boards and antenna substrates [22] [24].

The enhanced solubility characteristics of polyimides incorporating 2,2'-dimethylbenzidine hydrochloride in organic solvents facilitate solution processing techniques, reducing manufacturing complexity and enabling large-scale production of telecommunications-grade dielectric materials [7] [21]. The materials demonstrate excellent adhesion properties and laser processing compatibility, essential for modern telecommunications device fabrication [22] [24].

DNA Adduct Formation Mechanisms and Genotoxic Pathways

The formation of DNA adducts represents the fundamental mechanistic basis for the genotoxic effects of 2,2'-dimethylbenzidine hydrochloride. The compound undergoes a complex series of metabolic transformations that ultimately lead to the formation of electrophilic species capable of covalently binding to nucleophilic sites in DNA [1] [2].

The primary DNA adduct formed in biological systems is N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, which has been identified as the major hepatic DNA adduct in both mouse and rat liver following benzidine exposure [1]. This adduct forms through a specific mechanistic pathway involving the conversion of benzidine to N-acetylbenzidine, followed by further acetylation to N,N'-diacetylbenzidine, and subsequent N-hydroxylation to generate the reactive N-hydroxy-N,N'-diacetylbenzidine intermediate [3].

The formation of this critical DNA adduct proceeds through the generation of an electrophilic nitrenium ion intermediate. Following N-hydroxylation, the N-hydroxy-N,N'-diacetylbenzidine undergoes esterification by sulfotransferase to produce N-sulfonyloxy-N,N'-diacetylbenzidine, which spontaneously decomposes to yield a highly reactive nitrenium ion [4]. This electrophilic species exhibits preferential reactivity toward the C8 position of deoxyguanosine, resulting in the formation of the characteristic N-(deoxyguanosin-8-yl)-N'-acetylbenzidine adduct [1].

In addition to the major hepatic adduct, human studies have identified N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine as the predominant DNA adduct in exfoliated urothelial cells from workers exposed to benzidine [2]. This adduct forms through a distinct mechanistic pathway involving myeloperoxidase-mediated activation of N-acetylbenzidine in the presence of hydrogen peroxide [5]. The myeloperoxidase system generates hypochlorous acid, which reacts with N-acetylbenzidine to produce a reactive intermediate that subsequently binds to the C8 position of deoxyguanosine [6].

The genotoxic pathways also involve the formation of multiple additional DNA adducts through various mechanisms. Studies using 32P-postlabeling techniques have revealed the formation of up to five distinct DNA adducts following enzymatic activation of benzidine derivatives [7]. These include adducts at the N2 position of deoxyguanosine, the N6 position of deoxyadenosine, and the N3 position of deoxycytidine, each formed through nucleophilic attack by the respective DNA bases on electrophilic intermediates [8].

The mechanistic pathway leading to DNA adduct formation involves multiple enzymatic steps that can be influenced by genetic polymorphisms in metabolic enzymes. The initial N-acetylation step is catalyzed primarily by N-acetyltransferase 1 (NAT1), with NAT1 exhibiting a 54-fold higher clearance ratio compared to NAT2 for benzidine metabolism [9]. This preferential metabolism by NAT1 has important implications for individual susceptibility to benzidine-induced genotoxicity.

The stability and persistence of DNA adducts formed by 2,2'-dimethylbenzidine hydrochloride vary significantly depending on the specific adduct type and DNA context. The N-(deoxyguanosin-8-yl)-N'-acetylbenzidine adduct demonstrates remarkable stability in DNA, with studies showing that adduct levels remain relatively constant for at least seven days following exposure [1]. This stability contrasts with other DNA adducts that undergo rapid depurination or chemical modification, suggesting that the major benzidine DNA adduct may serve as a long-term biomarker of exposure.

Metabolic Activation via Bacterial and Mammalian Enzymatic Systems

The metabolic activation of 2,2'-dimethylbenzidine hydrochloride involves multiple enzymatic systems that operate in both mammalian and bacterial environments. The complexity of these metabolic pathways contributes to the diverse patterns of genotoxicity observed across different biological systems and species [10] [11].

In mammalian systems, the primary metabolic activation pathway begins with N-acetylation catalyzed by arylamine N-acetyltransferases. Human NAT1 and NAT2 enzymes exhibit distinct kinetic parameters for benzidine metabolism, with NAT1 showing higher Km values (254 ± 38 μM) compared to NAT2 (33.3 ± 1.5 μM) but significantly higher clearance ratios favoring NAT1-mediated metabolism [9]. This differential metabolism has important implications for interindividual variations in benzidine bioactivation.

The acetylation products, N-acetylbenzidine and N,N'-diacetylbenzidine, serve as substrates for cytochrome P450-mediated N-hydroxylation reactions. Cytochrome P450 1A1 and 1A2 enzymes play crucial roles in this process, with studies demonstrating that β-naphthoflavone treatment, which induces these enzymes, significantly enhances the formation of N-hydroxy-N-acetylbenzidine and increases DNA binding [12]. The N-hydroxylation reaction proceeds through a hydrogen abstraction and rebound mechanism, with the rebound step being rate-limiting for most amine substrates [13].

Following N-hydroxylation, the critical step in metabolic activation involves the formation of electrophilic esters through the action of sulfotransferases. Hepatic sulfotransferases catalyze the 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent metabolism of N-hydroxy-N,N'-diacetylbenzidine to generate highly reactive N-sulfonyloxy derivatives [14]. These sulfate esters spontaneously decompose to yield electrophilic carbocations that react with DNA to form covalent adducts.

The relative importance of different cytochrome P450 enzymes in benzidine metabolism varies significantly across species and tissues. Studies have shown that CYP1A2 plays a predominant role in the N-hydroxylation of N-acetylbenzidine in rat liver microsomes, while other P450 enzymes contribute to alternative metabolic pathways [12]. The involvement of multiple P450 enzymes creates complex patterns of metabolite formation that influence the overall genotoxic potential of benzidine derivatives.

Bacterial enzymatic systems contribute to benzidine bioactivation through distinct mechanisms, particularly involving azoreductase enzymes present in the human intestinal microflora. These enzymes catalyze the reductive cleavage of benzidine-based azo dyes to release free benzidine, which can then undergo further metabolic activation by mammalian enzymes [15]. Studies have identified multiple bacterial species, including Clostridium perfringens and Clostridium clostridiiforme, that exhibit high azoreductase activity toward benzidine-derived compounds [15].

The bacterial azoreductase system exhibits unique cofactor requirements and enzymatic properties that distinguish it from mammalian metabolic enzymes. Some bacterial isolates require flavin adenine dinucleotide (FAD) for azoreductase activity, while others produce the enzyme constitutively without cofactor dependence [15]. This diversity in bacterial enzyme systems contributes to interindividual variations in benzidine exposure from dietary and environmental sources containing benzidine-based dyes.

Alternative metabolic pathways involve peroxidatic activation by enzymes such as myeloperoxidase and prostaglandin H synthase. Myeloperoxidase, which is abundant in neutrophils and inflammatory cells, catalyzes the hydrogen peroxide-dependent oxidation of N-acetylbenzidine to reactive intermediates that can bind directly to DNA [5]. This pathway is particularly relevant in the context of bladder carcinogenesis, where inflammatory processes may contribute to local activation of benzidine metabolites.

The prostaglandin H synthase pathway represents another important route for benzidine activation, particularly in tissues with high levels of this enzyme such as the renal inner medulla [16]. This enzyme system can catalyze the peroxidatic oxidation of benzidine to reactive intermediates without requiring the extensive metabolic processing needed for the N-hydroxylation pathway.

Physical Description

2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992)

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

248.1080262 g/mol

Monoisotopic Mass

248.1080262 g/mol

Heavy Atom Count

17

Melting Point

greater than 572 °F (NTP, 1992)

UNII

2BFQ810EUZ

Dates

Last modified: 08-09-2024

Explore Compound Types